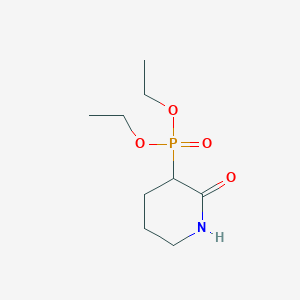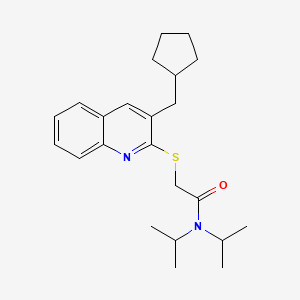![molecular formula C12H12F3NO4S B12586837 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene CAS No. 648957-25-9](/img/structure/B12586837.png)
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene is a complex organic compound characterized by its unique structural features This compound contains methoxy groups, a nitroethenyl group, and a trifluoroethylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of a dimethoxybenzene derivative followed by the introduction of the nitroethenyl group through a condensation reaction. The trifluoroethylsulfanyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and trifluoroethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy or trifluoroethylsulfanyl groups.
科学的研究の応用
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, affecting cellular processes. The trifluoroethylsulfanyl group may enhance the compound’s stability and bioavailability. The overall effect is determined by the compound’s ability to modulate biochemical pathways and interact with enzymes or receptors.
類似化合物との比較
Similar Compounds
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: Lacks the trifluoroethylsulfanyl group, resulting in different chemical properties.
1,4-Dimethoxy-2-(2-nitroethenyl)-5-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of a trifluoroethylsulfanyl group, affecting its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to the presence of the trifluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced stability and reactivity are required.
特性
CAS番号 |
648957-25-9 |
|---|---|
分子式 |
C12H12F3NO4S |
分子量 |
323.29 g/mol |
IUPAC名 |
1,4-dimethoxy-2-(2-nitroethenyl)-5-(2,2,2-trifluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C12H12F3NO4S/c1-19-9-6-11(21-7-12(13,14)15)10(20-2)5-8(9)3-4-16(17)18/h3-6H,7H2,1-2H3 |
InChIキー |
MUNSCBDOWWHOEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
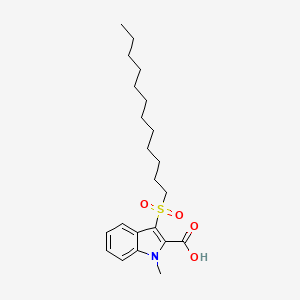


![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
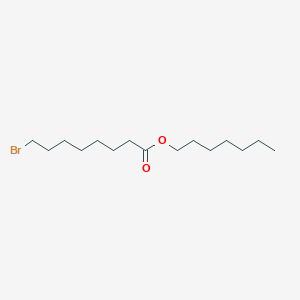
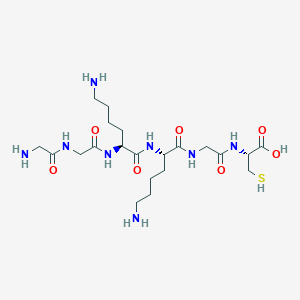
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)
![2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12586830.png)
